![molecular formula C8H7BrClN3O2 B1381157 N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide CAS No. 1630906-79-4](/img/structure/B1381157.png)
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
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Overview
Description
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is a chemical compound with the formula C8H7BrClN3O2 . It is used in scientific research and finds applications in various fields like medicinal chemistry, drug discovery, and organic synthesis.
Molecular Structure Analysis
The molecular structure of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is determined by techniques such as FT-IR and 1H-NMR . The compound has a molecular weight of 292.52 .Scientific Research Applications
Synthesis of Derivatives
- Research has shown the synthesis of various N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives. For example, new N-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized for potential anticonvulsant agents, highlighting the compound's utility in medicinal chemistry (Severina et al., 2020).
Antimicrobial and Antifungal Activities
- A study synthesized novel derivatives and evaluated them for in vitro antibacterial and antifungal activities. For instance, one compound showed significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Application in Antiplasmodial Properties
- A series of derivatives were prepared and evaluated for potential in vitro antiplasmodial properties, showing the compound's relevance in researching malaria treatments (Mphahlele et al., 2017).
Molecular Docking and Pharmacological Evaluation
- Studies involving molecular docking and pharmacological evaluation of derivatives for various biological activities have been conducted. This includes evaluation as anticonvulsant agents, illustrating the compound's versatility in drug development (Severina et al., 2020).
Synthesis Optimization for Tubulin Inhibitors
- Research on the synthesis and characterization of derivatives has been conducted, like the study of a potent tubulin inhibitor, illustrating the compound's potential in cancer therapy (Knaack et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases . The compound’s effects on these pathways can lead to downstream effects on cellular processes and overall organism health .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities . These effects are likely the result of the compound’s interactions with its biological targets and its influence on various biochemical pathways .
properties
IUPAC Name |
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3O2/c1-4(14)13(5(2)15)7-6(9)3-11-8(10)12-7/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAJOGQYUAOSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=NC(=NC=C1Br)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204831 |
Source
|
Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630906-79-4 |
Source
|
Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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